Purity Benchmark: Target Compound Offers ≥98 % Purity vs. 97 % for the Des‑Methyl Analog 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazine
2‑Methyl‑1‑{[4‑(trifluoromethyl)phenyl]methyl}piperazine is routinely supplied at ≥98 % purity by two independent manufacturers [REFS‑1][REFS‑2], whereas the closest commercially available analog, 1‑{[4‑(trifluoromethyl)phenyl]methyl}piperazine (CAS 107890‑32‑4, lacking the 2‑methyl group), is listed at 97 % purity by major suppliers [REFS‑3]. The 1‑percentage‑point purity advantage reduces the burden of unknown impurities to ≤2 %, a critical factor in screening libraries where minor contaminants can cause false positives [REFS‑1][REFS‑3].
| Evidence Dimension | Minimum certified purity (HPLC/GC) |
|---|---|
| Target Compound Data | ≥98 % (Leyan, MolCore) |
| Comparator Or Baseline | 1‑{[4‑(trifluoromethyl)phenyl]methyl}piperazine (107890‑32‑4): 97 % (Sigma‑Aldrich / ChemicalBook) |
| Quantified Difference | ≥1 % absolute purity advantage |
| Conditions | Vendor certificate-of-analysis specifications |
Why This Matters
Higher baseline purity directly reduces the probability of impurity-driven false positives in high-throughput screening, improving the reliability of hit-to-lead decisions.
